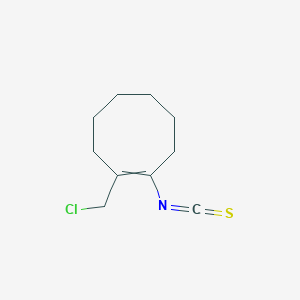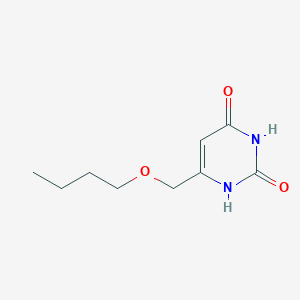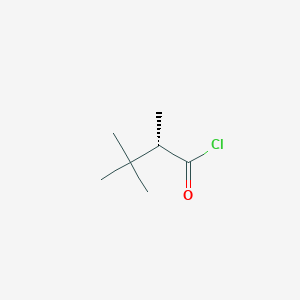![molecular formula C13H17N3O4 B14400578 N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide CAS No. 88074-46-8](/img/structure/B14400578.png)
N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide typically involves the reaction of benzoyl chloride with ethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide can participate in nucleophilic substitution reactions, where the ethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional functional groups, while reduction may produce simpler amide compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe in biochemical assays.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(Methylcarbamoyl)-N-[(methylcarbamoyl)oxy]benzamide
- N-(Propylcarbamoyl)-N-[(propylcarbamoyl)oxy]benzamide
Uniqueness
N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide is unique due to its specific ethylcarbamoyl groups, which may confer distinct chemical and biological properties compared to its methyl or propyl analogs. These differences can affect its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
88074-46-8 |
|---|---|
Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[benzoyl(ethylcarbamoyl)amino] N-ethylcarbamate |
InChI |
InChI=1S/C13H17N3O4/c1-3-14-12(18)16(20-13(19)15-4-2)11(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,14,18)(H,15,19) |
InChI Key |
JGMLCAAIAYARPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(C(=O)C1=CC=CC=C1)OC(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)


![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)

![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)



![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
